3,4-Dimethylphenyl 3-nitrobenzoate
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Overview
Description
3,4-Dimethylphenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group attached to the benzene ring, which is further substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or nitronium ions in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3,4-Dimethylphenyl 3-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3,4-Dimethylphenol and 3-nitrobenzoic acid.
Scientific Research Applications
3,4-Dimethylphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 3-nitrobenzoate largely depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester bond can be hydrolyzed to release the phenol and benzoic acid derivatives, which may have their own biological activities. The aromatic ring can participate in interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate: Similar structure with an additional methyl group on the benzoate ring.
3,4-Dimethylphenyl 4-nitrobenzoate: Similar structure with the nitro group at the 4 position on the benzoate ring.
3,4-Dimethylphenyl 3-aminobenzoate: Reduction product of 3,4-Dimethylphenyl 3-nitrobenzoate.
Uniqueness
This compound is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring provides a unique balance of electronic effects, making it a valuable compound for various chemical and biological studies .
Properties
Molecular Formula |
C15H13NO4 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-6-7-14(8-11(10)2)20-15(17)12-4-3-5-13(9-12)16(18)19/h3-9H,1-2H3 |
InChI Key |
RFVZGJLLTCRICK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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